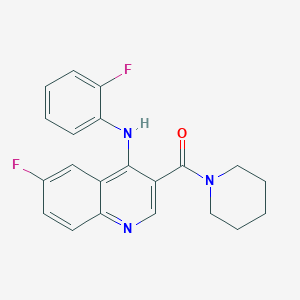![molecular formula C17H19N7O2 B2916960 (5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone CAS No. 2034576-22-0](/img/structure/B2916960.png)
(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Antimicrobial Activity
Compounds related to the specified chemical structure have been synthesized and evaluated for their antimicrobial properties. For instance, novel pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and other derivatives incorporating various moieties have been created to assess their effects against bacterial and fungal species, showing moderate activity in some cases (H. Abdel‐Aziz, N. Hamdy, I. Fakhr, A. Farag, 2008).
Antiviral and Antitumoral Activity
Research has also been conducted on derivatives for potential antiviral and antitumoral applications. A series of compounds were synthesized and tested for their activity, with findings indicating that structural variations could enhance biological properties toward either antiviral or antitumoral effects. These studies have opened avenues for the development of new therapeutic agents with targeted action mechanisms (Parameshwara Chary Jilloju et al., 2021).
Chemical Reactions and Modifications
Other research efforts have focused on the chemical reactions and modifications of triazolo[1,5-a]pyrimidine derivatives, exploring their cyclocondensation reactions and the subsequent formation of various heterocyclic compounds. These studies contribute to the understanding of the chemical properties and reactivity of such molecules, enabling the design of compounds with desired characteristics (S. Desenko et al., 1998).
Dual PDE3/4 Inhibitory Activity
Investigations into dual PDE3/4-inhibitory fused bicyclic heteroaromatic-4,4-dimethylpyrazolones have been conducted, showing potent bronchodilatory and anti-inflammatory activity. These findings suggest potential applications in treating respiratory diseases through the modulation of phosphodiesterase activity (Koji Ochiai et al., 2012).
5-HT2 Antagonist Activity
Additionally, the synthesis and evaluation of 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives for 5-HT2 antagonist activity have been explored. This research indicates the potential of these compounds in developing new treatments for disorders related to the serotonin system (Y. Watanabe et al., 1992).
Future Directions
The future directions for this compound could involve further exploration of its potential biological activities, given that similar [1,2,4]triazolo[1,5-a]pyrimidine derivatives have shown promising anticancer properties . Further studies could also focus on the synthesis and structural characterization of this compound.
properties
IUPAC Name |
(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-(3-pyridazin-3-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O2/c1-11-9-12(2)24-17(19-11)20-15(22-24)16(25)23-8-4-5-13(10-23)26-14-6-3-7-18-21-14/h3,6-7,9,13H,4-5,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGWUYGDVHZZQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)N3CCCC(C3)OC4=NN=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Ethyl-5-((4-methylpiperidin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2916877.png)


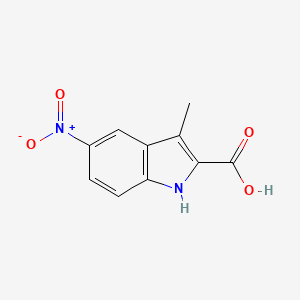
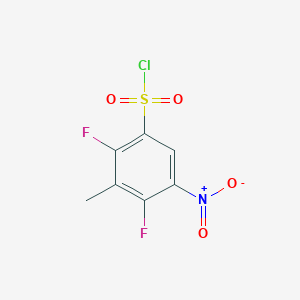
![4-[Methyl(pyridin-2-yl)amino]oxolan-3-ol](/img/structure/B2916885.png)
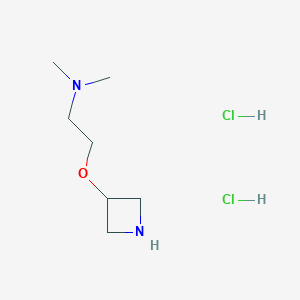
![N-[2-(Furan-2-yl)-2-morpholin-4-ylethyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2916890.png)
![N-{2-[3-(1H-indol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}ethane-1-sulfonamide](/img/structure/B2916891.png)
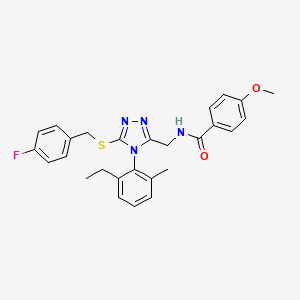
![6-(2-Chloro-5-nitrophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2916893.png)


